4-{[4-(2,4-dimethylphenyl)piperazin-1-yl]carbonyl}-1-(4-fluoro-1H-indazol-3-yl)pyrrolidin-2-one
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Overview
Description
4-[4-(2,4-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-1-(4-FLUORO-1H-INDAZOL-3-YL)PYRROLIDIN-2-ONE is a complex organic compound that features a combination of piperazine, indazole, and pyrrolidinone moieties
Preparation Methods
The synthesis of 4-[4-(2,4-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-1-(4-FLUORO-1H-INDAZOL-3-YL)PYRROLIDIN-2-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with a 2,4-dimethylphenyl group.
Coupling with Indazole: The functionalized piperazine is then coupled with a 4-fluoroindazole derivative.
Formation of Pyrrolidinone: The final step involves the formation of the pyrrolidinone ring, which is achieved through cyclization reactions under specific conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
4-[4-(2,4-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-1-(4-FLUORO-1H-INDAZOL-3-YL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[4-(2,4-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-1-(4-FLUORO-1H-INDAZOL-3-YL)PYRROLIDIN-2-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Biology: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-[4-(2,4-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-1-(4-FLUORO-1H-INDAZOL-3-YL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 4-[4-(2,4-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-1-(4-FLUORO-1H-INDAZOL-3-YL)PYRROLIDIN-2-ONE include:
1,4-Dimethylpiperazine: A simpler piperazine derivative with different functional groups.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, which are widely used in medicinal chemistry.
Properties
Molecular Formula |
C24H26FN5O2 |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
4-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-1-(4-fluoro-1H-indazol-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C24H26FN5O2/c1-15-6-7-20(16(2)12-15)28-8-10-29(11-9-28)24(32)17-13-21(31)30(14-17)23-22-18(25)4-3-5-19(22)26-27-23/h3-7,12,17H,8-11,13-14H2,1-2H3,(H,26,27) |
InChI Key |
SZGQJVJYJXWXOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=NNC5=C4C(=CC=C5)F)C |
Origin of Product |
United States |
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